An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, a heterocyclic compound of interest in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prevalent motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2] This guide is designed to be a crucial resource for researchers, offering a detailed exploration of the synthesis, purification, and analytical characterization of this specific derivative. By providing both theoretical background and practical, step-by-step experimental protocols, this document aims to empower scientists in their research and development endeavors involving this and related compounds.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational structural element in a vast array of isoquinoline alkaloids and synthetic compounds with significant biological activities.[1][2] These compounds have garnered considerable attention in the scientific community due to their diverse therapeutic potential, including but not limited to antitumor, antimicrobial, and neuroprotective effects.[3][4] The specific substitution pattern on the THIQ core plays a pivotal role in modulating the biological activity of these molecules.[2]
The focus of this guide, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, introduces a carboxamide moiety at the 7-position of the aromatic ring. The electronic and steric properties of substituents at this position have been shown to be critical for the interaction of THIQ derivatives with biological targets, such as the orexin 1 receptor, where 7-substituted analogs have demonstrated potent antagonism.[5] A thorough understanding of the physicochemical properties of this specific molecule is therefore essential for its potential development as a therapeutic agent or as a molecular probe.
This guide will systematically detail the fundamental physicochemical parameters of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, providing both established data where available and robust experimental protocols for their determination.
Molecular Structure and Core Properties
The foundational characteristics of a molecule are dictated by its structure. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a tricyclic aromatic amine with a molecular formula of C₁₀H₁₂N₂O.[6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [6] |
| Molecular Weight | 176.21 g/mol | [6] |
| IUPAC Name | 1,2,3,4-tetrahydroisoquinoline-7-carboxamide | [6] |
| CAS Number | 220247-53-0 | [6] |
| Canonical SMILES | C1CNCC2=C1C=CC(=C2)C(=O)N | [6] |
| InChI Key | DPCGMMLZFLMVGJ-UHFFFAOYSA-N | [6] |
These fundamental identifiers are crucial for unambiguous documentation and database searching.
Synthesis and Purification
While a specific, detailed synthesis for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is not extensively reported in the literature, its synthesis can be logically approached through established methods for the formation of the THIQ core and subsequent functionalization. The most common and versatile methods for constructing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.[7] A plausible synthetic route would involve the amidation of the corresponding carboxylic acid.
Proposed Synthetic Pathway
A logical and efficient synthesis of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide would commence with the commercially available 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. The carboxylic acid can be converted to the corresponding amide via activation and reaction with an ammonia source.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the conversion of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid to its corresponding carboxamide.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, suspend 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The formation of the acyl chloride can be monitored by the disappearance of the starting material spot.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification Protocol
The crude 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide can be purified by flash column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a slurry of silica in a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the prepared column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the purified 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide as a solid.
Physicochemical Properties and Their Determination
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Melting Point
The melting point is a critical indicator of a compound's purity. While no experimentally determined melting point for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is readily available in the literature, it is expected to be a solid at room temperature, similar to its precursor, 1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid, which is a solid.[8]
Experimental Protocol for Melting Point Determination:
-
Apparatus: Capillary melting point apparatus.
-
Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the solid first begins to melt until it is completely liquid is recorded as the melting point range. A narrow melting point range is indicative of high purity.
-
Solubility
Solubility is a crucial parameter affecting a drug's bioavailability. Neutral organic compounds are generally more soluble in organic solvents than in water.[9] However, the presence of the amine and carboxamide functional groups in 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide, which can participate in hydrogen bonding, may impart some aqueous solubility. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has a reported water solubility of 20 g/L.[10] The introduction of the carboxamide group is likely to influence this value.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation: The aqueous solubility is expressed in units such as mg/mL or mol/L.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule are critical for understanding its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has two ionizable centers: the secondary amine in the tetrahydroisoquinoline ring, which is basic, and the carboxamide group, which is generally considered neutral but can exhibit very weak acidic or basic properties under specific conditions. The pKa of the parent 1,2,3,4-tetrahydroisoquinoline has a predicted basic pKa of 9.66.[10] The carboxamide group is not expected to significantly alter the basicity of the secondary amine.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Record the pH as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the basic sites are protonated. More accurate values can be obtained by analyzing the first derivative of the titration curve.
-
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ability to cross biological membranes. A computed XLogP value of 0.2 is available for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide from PubChem, suggesting it is a relatively polar molecule.[6]
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
System Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble).
-
-
Partitioning:
-
Add a known volume of the stock solution to a known volume of the other phase in a sealed container.
-
Agitate the mixture for a sufficient time to allow for equilibrium partitioning.
-
-
Phase Separation and Quantification:
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Analytical Characterization
Unambiguous characterization of a synthesized compound is essential for scientific integrity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity of these signals.
-
Methylene Protons (C1, C3, C4): Aliphatic protons of the tetrahydroisoquinoline core will appear as multiplets or triplets in the upfield region (typically δ 2.5-4.5 ppm).
-
Amine Proton (N-H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Amide Protons (-CONH₂): Two distinct broad singlets for the non-equivalent amide protons.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region (typically δ 120-150 ppm).
-
Carbonyl Carbon (-C=O): A characteristic signal in the far downfield region (typically δ 165-175 ppm).
-
Aliphatic Carbons (C1, C3, C4): Signals in the upfield region (typically δ 25-60 ppm).
Illustrative NMR Data Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound and for quantification. A reversed-phase HPLC method would be suitable for 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide.
Caption: A typical workflow for HPLC analysis.
Illustrative HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Elution: Isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
This method can be optimized to achieve good separation and peak shape.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. The mass spectrum of THIQ derivatives is often characterized by fragmentation pathways involving the heterocyclic ring.[13][14]
Expected Mass Spectral Data:
-
Molecular Ion Peak ([M+H]⁺): In electrospray ionization (ESI) mass spectrometry, a prominent peak corresponding to the protonated molecule is expected at m/z = 177.10.
-
Fragmentation Pattern: The fragmentation pattern can provide structural information. Common fragmentation pathways for THIQs involve the loss of substituents and cleavage of the heterocyclic ring.
Illustrative Mass Spectrometry Protocol (LC-MS):
-
Sample Introduction: The eluent from an HPLC system is directly introduced into the ion source of the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amines.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Biological Context and Potential Applications
The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[2] The specific biological activity of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has not been extensively reported. However, the substitution at the 7-position of the THIQ core is known to be important for modulating activity at various receptors. For instance, studies have shown that 7-substituted THIQs can act as potent and selective antagonists of the orexin 1 receptor, which is a target for the treatment of addiction.[5] The carboxamide group, with its hydrogen bonding capabilities, can significantly influence ligand-receptor interactions. Therefore, 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide represents a valuable compound for screening in various biological assays to explore its therapeutic potential.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. While specific experimental data for this compound is limited in the public domain, this guide has presented robust and well-established protocols for its synthesis, purification, and comprehensive analytical characterization. The information and methodologies detailed herein are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this and related tetrahydroisoquinoline derivatives.
References
- Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent.
- Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3122.
- Openshaw, H. T., & Whittaker, N. (1969). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, 89-91.
- Jackson, A. H., & Martin, J. A. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506.
- Perrey, D. A., et al. (2015). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS Chemical Neuroscience, 6(10), 1775-1786.
- Kaur, H., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(2), 1-20.
-
1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
- Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont.
-
SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved February 23, 2026, from [Link]
- Caignard, D. H., et al. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 18(7), 8438-8469.
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved February 23, 2026, from [Link]
- Supporting Information for A porous metal-organic framework containing multiple active Cu2+ sites for highly efficient cross deh. (n.d.). Royal Society of Chemistry.
- Capilla, A. S., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 145, 51-63.
- Bhakuni, D. S., & Kumar, P. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
Tetrahydroisoquinoline core in biologically relevant natural and non-natural alkaloids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019, July 31).
- 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. (n.d.).
- Drabina, P., et al. (2014). Synthesis and Characterization of N-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and Thioamides as Organocatalysts for Asymmetric Aldol Reaction. HETEROCYCLES, 89(8), 1843-1856.
- Diastereoselective Synthesis of (–)
-
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
- Aziridine-2-carboxamide (leakadine) with nucleophiles in aqueous solutions. (2014). Chemistry of Heterocyclic Compounds, 49(11), 1589-1598.
- SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED (S)
- 1,2,3,4-Tetrahydroisoquinoline (FDB029096). (2011, September 21). FooDB.
- Bis(4-aminophenyl)
- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.).
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-87.
- 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4. (n.d.). Sigma-Aldrich.
- Zonies, M. (2018). Effect of Solvent Aromaticity on Carboxamides. Scholarship @ Claremont.
- Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). (n.d.). Cheméo.
-
Organic chemistry. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
- 1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid. (n.d.). Sigma-Aldrich.
- Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. (n.d.).
Sources
- 1. Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide | C10H12N2O | CID 10727294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid | 526219-52-3 [sigmaaldrich.com]
- 9. Organic chemistry - Wikipedia [en.wikipedia.org]
- 10. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 11. ijstr.org [ijstr.org]
- 12. rsc.org [rsc.org]
- 13. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
